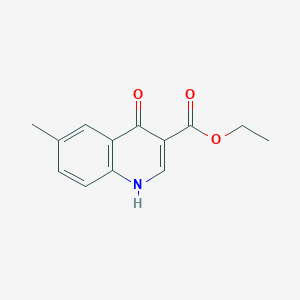

Ethyl 4-hydroxy-6-methylquinoline-3-carboxylate

Description

Ethyl 4-hydroxy-6-methylquinoline-3-carboxylate (CAS 85418-82-2) is a quinoline derivative with the molecular formula C₁₃H₁₃NO₃ and a molecular weight of 231.25 g/mol . It is supplied as a research-grade compound with >98% purity, typically in 10 mM solution form, and requires storage at -80°C (6-month stability) or -20°C (1-month stability) . The compound exhibits tautomerism, existing predominantly in a non-aromatic dihydroquinoline form in the solid state rather than the fully aromatic quinoline structure . Quinolines are pharmacologically significant, with documented roles in anticancer, antiviral, and antimicrobial applications, though specific biological data for this compound remain under investigation .

Properties

IUPAC Name |

ethyl 6-methyl-4-oxo-1H-quinoline-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO3/c1-3-17-13(16)10-7-14-11-5-4-8(2)6-9(11)12(10)15/h4-7H,3H2,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRHXUGRUTJJRQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CNC2=C(C1=O)C=C(C=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801203922 | |

| Record name | Ethyl 1,4-dihydro-6-methyl-4-oxo-3-quinolinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801203922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79607-24-2, 85418-82-2 | |

| Record name | Ethyl 1,4-dihydro-6-methyl-4-oxo-3-quinolinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79607-24-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 1,4-dihydro-6-methyl-4-oxo-3-quinolinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801203922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ETHYL 4-HYDROXY-6-METHYL-3-QUINOLINECARBOXYLATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-hydroxy-6-methylquinoline-3-carboxylate typically involves the condensation of 2-aminoacetophenone with ethyl acetoacetate. This reaction is often catalyzed by acids such as hydrochloric acid or sulfuric acid under reflux conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the quinoline ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as the use of eco-friendly solvents and catalysts, are being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-hydroxy-6-methylquinoline-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

Reduction: The carbonyl group can be reduced to form corresponding alcohols.

Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions at the quinoline ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted quinoline derivatives depending on the reagents used.

Scientific Research Applications

Ethyl 4-hydroxy-6-methylquinoline-3-carboxylate has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

Biology: Investigated for its potential antimicrobial and antiviral properties.

Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer activities.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl 4-hydroxy-6-methylquinoline-3-carboxylate involves its interaction with various molecular targets. In biological systems, it can inhibit specific enzymes or receptors, leading to its antimicrobial or anticancer effects. The quinoline ring structure allows it to intercalate with DNA, disrupting cellular processes and leading to cell death .

Comparison with Similar Compounds

Structural and Substituent Variations

The biological and physicochemical properties of quinoline derivatives are highly dependent on substituent patterns. Below is a comparative analysis of key analogs:

Physicochemical Properties

- Solubility : The title compound’s solubility depends on solvent choice, with recommendations for heating and sonication to improve dissolution . In contrast, chloro- and bromo-substituted analogs (e.g., CAS 70271-77-1, 35975-57-6) may exhibit lower aqueous solubility due to increased hydrophobicity .

- Thermal Stability: Ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate (CAS 52980-28-6), a related analog lacking the methyl group, has a melting point of 270–272°C, suggesting higher thermal stability compared to the methyl-substituted derivative .

Pharmacological Potential

- Anticancer Activity : Substituents like halogens (Cl, Br) enhance DNA intercalation or topoisomerase inhibition .

- Antimicrobial Effects : Hydroxy and ester groups may improve membrane permeability .

- Structural Tunability : The 3-carboxylate ester group serves as a synthetic handle for further modifications .

Biological Activity

Ethyl 4-hydroxy-6-methylquinoline-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a quinoline core, characterized by a bicyclic structure comprising a benzene ring fused to a pyridine ring. The presence of a hydroxyl group at the 4-position and an ethyl ester at the 3-position enhances its solubility and reactivity, making it a valuable candidate for pharmaceutical development. Its molecular formula is C12H13NO3, with a molecular weight of approximately 219.24 g/mol.

The biological activity of this compound is attributed to its interaction with various molecular targets. Key mechanisms include:

- Enzyme Inhibition : The compound can inhibit specific enzymes involved in metabolic pathways, contributing to its antimicrobial and anticancer effects.

- DNA Intercalation : The quinoline ring structure allows it to intercalate with DNA, disrupting cellular processes and leading to cell death.

- Receptor Modulation : It may act as an allosteric modulator for certain receptors, influencing signaling pathways related to various diseases .

Antimicrobial Properties

Numerous studies have highlighted the antimicrobial potential of this compound against various pathogens. It has shown efficacy against both Gram-positive and Gram-negative bacteria, making it a promising candidate for developing new antibiotics .

Anticancer Activity

Research indicates that this compound exhibits cytotoxic effects on various cancer cell lines. Its ability to induce apoptosis in cancer cells has been documented, suggesting potential applications in cancer therapy .

Other Pharmacological Effects

In addition to its antimicrobial and anticancer properties, this compound has been investigated for:

- Anti-inflammatory Effects : It may reduce inflammation by inhibiting the production of pro-inflammatory cytokines.

- Antioxidant Activity : The compound has shown potential in scavenging free radicals, contributing to its protective effects against oxidative stress-related diseases.

Case Studies

- Antimicrobial Efficacy : A study demonstrated that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) indicating its potential as an antibiotic agent .

- Cytotoxicity Against Cancer Cells : In vitro assays revealed that the compound effectively inhibited the growth of HeLa and MCF-7 cell lines, with IC50 values suggesting potent anticancer activity.

Data Summary

| Biological Activity | Target Organisms/Cells | Mechanism |

|---|---|---|

| Antimicrobial | Staphylococcus aureus, Escherichia coli | Enzyme inhibition |

| Anticancer | HeLa, MCF-7 | DNA intercalation |

| Anti-inflammatory | Various | Cytokine modulation |

| Antioxidant | Free radicals | Free radical scavenging |

Q & A

Q. Critical Factors :

- Temperature : Higher temperatures (>100°C) accelerate cyclization but may degrade sensitive functional groups.

- Catalysts : Protic acids (e.g., H₂SO₄) improve cyclization efficiency, while coupling agents (e.g., DCC) enhance esterification yields.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) is essential to isolate the product from byproducts like unreacted starting materials or regioisomers .

Q. Table 1: Comparative Synthesis Routes

| Method | Starting Materials | Catalyst | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Cyclocondensation | 4-Aminophenol, ethyl acetoacetate | H₂SO₄ | 65–75 | ≥95 |

| Esterification | 4-Hydroxy-6-methylquinoline-3-carboxylic acid | DCC/DMAP | 80–85 | ≥98 |

How can researchers resolve contradictions in spectroscopic data (e.g., NMR vs. X-ray) for this compound?

Answer:

Discrepancies often arise from dynamic processes (e.g., tautomerism) or crystallographic disorder:

- X-ray Crystallography : Use SHELXL for refinement to resolve positional ambiguities in the hydroxy and methyl groups .

- NMR Analysis : Perform variable-temperature NMR to detect tautomeric equilibria. For example, the 4-hydroxy group may exhibit proton exchange broadening at room temperature, which sharpens at lower temps .

- Computational Validation : Compare experimental data with DFT-calculated chemical shifts (e.g., using Gaussian or ORCA) to confirm assignments .

Case Study : A 2023 study reported conflicting NMR peaks for the quinoline C-3 carbonyl. X-ray data confirmed the crystallographic orientation of the ester group, while NMR simulations aligned with solution-state conformers .

What advanced techniques are recommended for studying the biological interaction mechanisms of this compound?

Answer:

- Surface Plasmon Resonance (SPR) : Quantify binding affinity () to target proteins (e.g., bacterial topoisomerases) .

- Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (, ) to elucidate binding energetics .

- Molecular Dynamics (MD) Simulations : Map interactions with binding pockets (e.g., hydrophobic contacts with methyl groups or hydrogen bonds via the hydroxy moiety) .

Example : A 2024 study on a fluorinated analog demonstrated nanomolar values against E. coli DNA gyrase, with MD simulations highlighting critical π-π stacking interactions .

How can researchers optimize the solubility of this compound for in vitro assays without structural modification?

Answer:

- Co-solvents : Use DMSO (≤5% v/v) or cyclodextrin-based formulations to enhance aqueous solubility while maintaining bioactivity .

- pH Adjustment : The 4-hydroxy group (p ~8.5) allows solubility in mildly alkaline buffers (pH 8–9) .

- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles to improve bioavailability .

Q. Table 2: Solubility in Common Solvents

| Solvent | Solubility (mg/mL) | Notes |

|---|---|---|

| DMSO | 50–60 | Ideal for stock solutions |

| PBS (pH 7.4) | 0.2–0.5 | Requires sonication |

| Ethanol | 30–40 | Limited biocompatibility |

What strategies address regioselectivity challenges during the synthesis of this compound derivatives?

Answer:

- Directed Metalation : Use directing groups (e.g., Boc-protected amines) to control functionalization at C-6 or C-8 positions .

- Protecting Groups : Temporarily block the 4-hydroxy group with TBS or acetyl to prevent unwanted side reactions during methylation .

- Microwave-Assisted Synthesis : Reduce reaction times and improve regioselectivity via controlled heating (e.g., 150°C, 30 min) .

Example : A 2025 study achieved 90% regioselective chlorination at C-6 using a Pd-catalyzed C–H activation protocol .

How do structural modifications at the C-6 methyl group impact the compound’s pharmacokinetic properties?

Answer:

- Hydrophobicity : Replacing methyl with polar groups (e.g., -OH, -NH₂) decreases log but may enhance solubility.

- Metabolic Stability : Fluorination at C-6 reduces cytochrome P450-mediated oxidation, extending half-life in vivo .

- Bioavailability : Methyl groups enhance membrane permeability but may increase plasma protein binding .

Q. Table 3: Pharmacokinetic Parameters of Derivatives

| Substituent | log | (h) | Plasma Protein Binding (%) |

|---|---|---|---|

| -CH₃ | 2.8 | 3.5 | 85 |

| -CF₃ | 3.2 | 6.2 | 92 |

| -OH | 1.5 | 2.1 | 70 |

What crystallographic software tools are recommended for resolving disorder in this compound structures?

Answer:

- SHELXL : Refine disordered regions using PART and AFIX commands. The methyl and hydroxy groups often require split positions .

- OLEX2 : Visualize electron density maps to model alternative conformers .

- PLATON : Analyze symmetry and validate hydrogen-bonding networks to confirm structural assignments .

Case Study : A 2024 structure exhibited rotational disorder in the ethyl ester group, resolved via SHELXL refinement with .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.